1-[(4-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione
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Overview
Description
1-[(4-Chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a synthetic organic compound belonging to the class of triazino-purine derivatives This compound is characterized by its complex fused ring structure, which includes a triazine ring fused to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Triazine Ring: Starting from a suitable precursor such as 4-chlorobenzylamine, the triazine ring is formed through a cyclization reaction with appropriate reagents like cyanogen bromide under basic conditions.
Purine Core Construction: The triazine intermediate is then reacted with ethyl and methyl substituents through alkylation reactions, often using alkyl halides in the presence of a strong base like sodium hydride.
Final Cyclization: The intermediate compounds are subjected to further cyclization to form the fused triazino-purine structure, typically using acidic or basic catalysts to facilitate the ring closure.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, 1-[(4-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique chemical properties make it valuable for the development of new materials and products.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-purine-6,8-dione: A structurally similar compound with slight variations in the fused ring system.
1-[(4-Chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pyrimidine-6,8-dione: Another analog with a pyrimidine ring instead of a purine ring.
Uniqueness: The uniqueness of 1-[(4-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione lies in its specific fused ring structure and the presence of multiple substituents. These features confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
919020-41-0 |
---|---|
Molecular Formula |
C18H19ClN6O2 |
Molecular Weight |
386.84 |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C18H19ClN6O2/c1-4-23-16(26)14-15(22(3)18(23)27)20-17-24(14)9-11(2)21-25(17)10-12-5-7-13(19)8-6-12/h5-8H,4,9-10H2,1-3H3 |
InChI Key |
RFZCFIMAGDCWNM-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=C(N=C3N2CC(=NN3CC4=CC=C(C=C4)Cl)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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